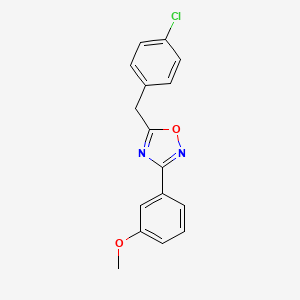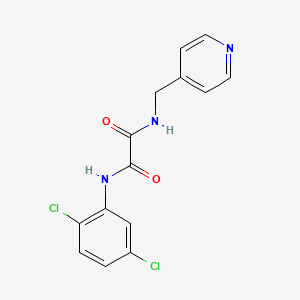
N-(2,5-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide
説明
N-(2,5-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide, commonly known as DPA, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is a member of the family of benzamides, which are known for their diverse biological activities. DPA has been extensively studied for its ability to inhibit the activity of a class of enzymes called poly(ADP-ribose) polymerases (PARPs), which play a key role in DNA damage repair.
作用機序
The mechanism of action of DPA is primarily based on its ability to inhibit the activity of N-(2,5-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide. This compound are enzymes that are involved in the repair of DNA damage caused by various factors such as radiation, chemotherapy, and oxidative stress. By inhibiting PARP activity, DPA can lead to increased DNA damage and cell death in cancer cells, while also protecting neurons from damage caused by oxidative stress and inflammation.
Biochemical and Physiological Effects
DPA has been shown to have a variety of biochemical and physiological effects, including the inhibition of PARP activity, the reduction of pro-inflammatory cytokine and chemokine production, and the protection of neurons from damage caused by oxidative stress and inflammation. These effects are thought to be mediated by the ability of DPA to modulate various signaling pathways involved in these processes.
実験室実験の利点と制限
One of the main advantages of using DPA in lab experiments is its ability to selectively inhibit PARP activity, which can be useful in studying the role of N-(2,5-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide in various biological processes. However, one limitation of using DPA is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, it is important to carefully control the dosage and exposure time when using DPA in lab experiments.
将来の方向性
There are several potential future directions for research on DPA, including:
1. Development of more selective PARP inhibitors that can target specific isoforms of N-(2,5-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide.
2. Investigation of the potential of DPA in combination with other chemotherapeutic agents for the treatment of cancer.
3. Study of the effects of DPA on other signaling pathways involved in inflammation and neurodegeneration.
4. Development of novel formulations of DPA that can improve its bioavailability and reduce its potential toxicity.
5. Investigation of the potential of DPA in the treatment of other diseases such as cardiovascular disease and diabetes.
科学的研究の応用
DPA has been used in a wide range of scientific research applications, including cancer research, neurodegenerative disease research, and inflammation research. In cancer research, DPA has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP activity, which can lead to increased DNA damage and cell death in cancer cells. In neurodegenerative disease research, DPA has been investigated for its potential to protect neurons from damage caused by oxidative stress and inflammation. In inflammation research, DPA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
特性
IUPAC Name |
N'-(2,5-dichlorophenyl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-10-1-2-11(16)12(7-10)19-14(21)13(20)18-8-9-3-5-17-6-4-9/h1-7H,8H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZICLFGBIPAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCC2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4396496.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4396497.png)
![methyl 3-[(4-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4396503.png)
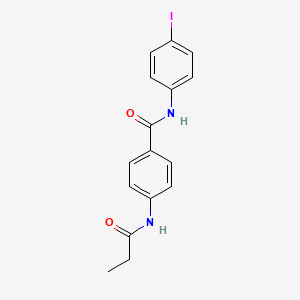

![5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-4-chloro-2-methyl-3(2H)-pyridazinone](/img/structure/B4396529.png)
![{[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4396537.png)

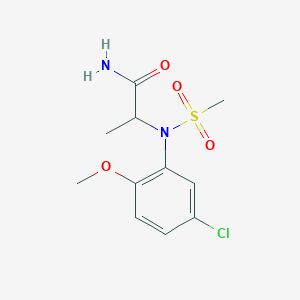
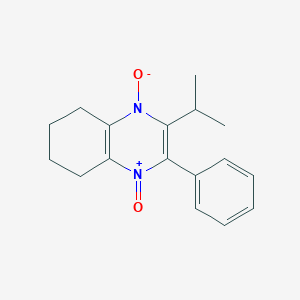
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4396568.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-methylbenzamide](/img/structure/B4396574.png)
